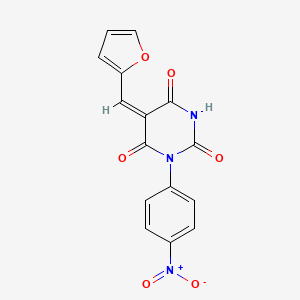
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FNP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. FNP has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Mechanism of Action
The mechanism of action of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antimicrobial effects by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes. However, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to handle, and it can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for research on 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further elucidate the mechanism of action of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, particularly its effects on key enzymes and signaling pathways. Another area of research is to explore the potential applications of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, future research could focus on developing new derivatives of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis method of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by the addition of furfural. The resulting product is then subjected to cyclization to yield 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6/c19-13-12(8-11-2-1-7-24-11)14(20)17(15(21)16-13)9-3-5-10(6-4-9)18(22)23/h1-8H,(H,16,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQPAVLDXHRBM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

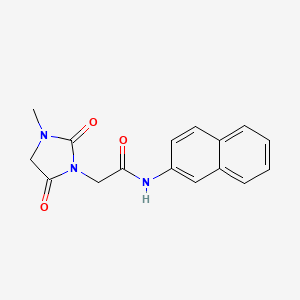
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
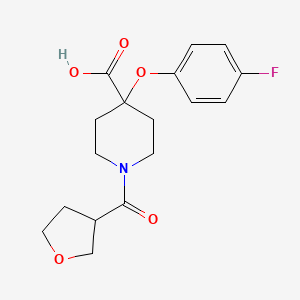
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)
![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
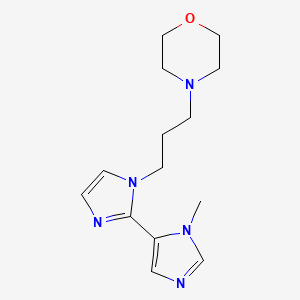
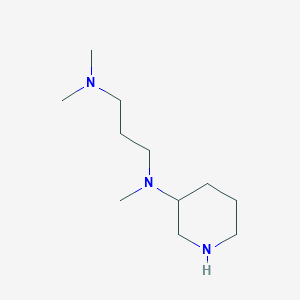
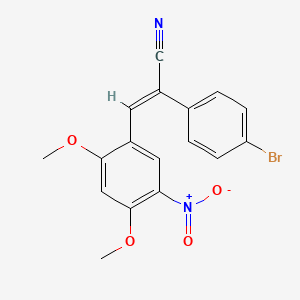

![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)